3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, difluorophenyl, and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3,4-difluorophenyl)thiazole: Shares the difluorophenyl group but has a different core structure.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Similar core structure but different substituents.
Uniqueness
3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15F2N3O2S |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-amino-N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H15F2N3O2S/c1-28-13-5-2-11(3-6-13)16-9-7-14-18(24)19(29-21(14)26-16)20(27)25-17-8-4-12(22)10-15(17)23/h2-10H,24H2,1H3,(H,25,27) |
InChI Key |
QSPPCCFQRRKBLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)F)N |
Origin of Product |
United States |
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